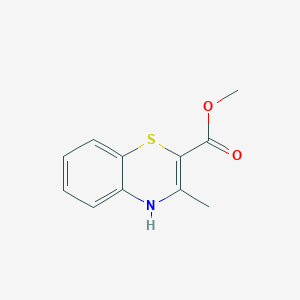

methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

Description

General Overview of Benzothiazine Heterocycles and their Research Significance

Benzothiazines are a class of bicyclic heterocyclic compounds that contain a benzene (B151609) ring fused to a thiazine (B8601807) ring, which incorporates both sulfur and nitrogen atoms. nih.gov Depending on the relative positions of the heteroatoms, various isomers exist, such as 1,2-, 2,1-, 1,3-, and 1,4-benzothiazines. benthamdirect.comresearchgate.net These scaffolds are of significant scientific interest due to their presence in a wide array of biologically active molecules. researchgate.netmdpi.com

The fusion of a benzene and a thiazine ring creates a versatile molecular framework that has proven to be a valuable template in drug discovery and development. researchgate.netrsc.org The structural flexibility of the benzothiazine nucleus, particularly the folding along the nitrogen-sulfur axis in 1,4-benzothiazines, allows for diverse substitutions and modifications, leading to a broad spectrum of pharmacological activities. openmedicinalchemistryjournal.com

The synthesis of benzothiazines has evolved significantly over the years. Early and well-established methods for constructing the 1,4-benzothiazine core often involve the cyclocondensation reaction of 2-aminobenzenethiol (2-ATP) with various substrates. rsc.orgopenmedicinalchemistryjournal.com These substrates include α-halocarbonyl compounds, β-ketoesters, 1,3-dicarbonyls, and acetylenic nitriles. rsc.orgopenmedicinalchemistryjournal.comeaspublisher.com For instance, the reaction between 2-aminobenzenethiol and ethyl acetoacetate (B1235776) is a known route to produce the ethyl ester analog of the title compound. researchgate.net

In recent decades, research has focused on developing more efficient, environmentally friendly, and versatile synthetic routes. mdpi.com These modern approaches include the use of various catalysts like nanocatalysts and metal-based catalysts to improve reaction rates and yields. rsc.orgbenthamdirect.com Green chemistry methodologies, such as microwave-assisted synthesis and sonication, have also been employed to shorten reaction times and simplify work-up procedures. openmedicinalchemistryjournal.comtandfonline.com The derivatization of the benzothiazine scaffold is a continuous area of research, involving reactions like alkylation, acylation, and the introduction of other functional groups to explore structure-activity relationships (SAR). benthamdirect.comresearchgate.net

The 1,4-benzothiazine ring system is a privileged scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. rsc.orgnih.govresearchgate.net This structural motif is a key component in molecules developed for various therapeutic applications.

Table 1: Reported Pharmacological Activities of 1,4-Benzothiazine Derivatives

| Pharmacological Activity | Reference(s) |

|---|---|

| Anticancer / Cytotoxic | researchgate.netresearchgate.netnih.gov |

| Antimicrobial / Antibacterial | researchgate.netrsc.orgnih.gov |

| Antifungal | rsc.orgnih.govresearchgate.net |

| Anti-inflammatory | researchgate.netrsc.orgresearchgate.netnih.gov |

| Antiviral | researchgate.netrsc.orgnih.gov |

| Antioxidant | researchgate.netrsc.orgnih.gov |

| Antihypertensive | nih.govresearchgate.netnih.gov |

| Neuroprotective | nih.gov |

The diverse biological profile indicates that the 1,4-benzothiazine core can interact with multiple biological targets, making it a valuable template for designing novel therapeutic agents. nih.gov Its ability to accommodate a wide range of functionalizations allows chemists to fine-tune the pharmacological properties of the resulting molecules. rsc.org

Structural Peculiarities and Nomenclatural Specificity of Methyl 3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate

The formal name, this compound, precisely defines the molecule's structure.

Benzothiazine : Indicates the core bicyclic structure formed by a fused benzene and thiazine ring.

1,4- : Specifies the positions of the sulfur and nitrogen atoms in the thiazine ring relative to the fusion points.

4H- : Denotes that the fourth position, occupied by the nitrogen atom, bears a hydrogen atom, indicating the location of the 'indicated hydrogen'.

3-methyl : A methyl group (-CH₃) is attached to the carbon at position 3.

2-carboxylate : An ester group (-COO-) is present at position 2.

Methyl : The ester is a methyl ester (-COOCH₃).

The compound's chemical formula is C₁₂H₁₃NO₂S. nih.gov A key structural feature is the presence of three distinct functional groups on the heterocyclic ring: a secondary amine (at position 4), a methyl group (at position 3), and a methyl ester (at position 2). This arrangement provides multiple sites for further chemical modification.

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₃NO₂S |

| PubChem CID | 360308 |

| InChI Key | SGHODAPQRHJNLR-UHFFFAOYSA-N |

The synthesis of this specific molecule typically involves the cyclocondensation of 2-aminobenzenethiol with methyl acetoacetate. researchgate.netbenthamdirect.com

Review of Research Trajectories Pertaining to Structurally Related Benzothiazine Derivatives

Research into benzothiazines is broad, with different isomers and derivatives being investigated for distinct purposes.

1,2-Benzothiazines : This class is particularly famous for housing prominent non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam. Research often focuses on synthesizing new analogs with improved efficacy and safety profiles. nih.gov

Fused-Benzothiazines : There is a growing interest in synthesizing more complex polycyclic systems where the benzothiazine core is fused with other heterocyclic rings, such as pyrazole (B372694) or imidazole (B134444), to create novel compounds with unique biological properties. tandfonline.com

Benzothiazine S,S-Dioxides : Oxidation of the sulfur atom to a sulfone (S,S-dioxide) is a common modification. These derivatives, such as methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, have been explored for analgesic properties. tandfonline.comsemanticscholar.orgmdpi.com

Benzothiazinones : Derivatives featuring a carbonyl group in the thiazine ring, such as 2H-benzo[b] tandfonline.comnih.govthiazin-3(4H)-one, serve as important synthetic intermediates and possess their own biological activities. nih.gov

Amino Acid Conjugates : Recent studies have explored the coupling of benzothiazine carboxylic acids with amino acids to create novel peptidomimetic structures, potentially for applications such as protease inhibitors. nih.govbeilstein-journals.org

This diverse research landscape highlights the chemical tractability and pharmacological potential of the benzothiazine scaffold.

Scope and Objectives of Academic Inquiry into this compound

Academic research specifically involving this compound and its close analogs generally falls into two main categories: synthetic methodology and medicinal chemistry exploration.

The primary objectives include:

Development of Efficient Synthetic Methods : A significant portion of research aims to establish convenient, high-yielding, and often catalyst-driven methods for the synthesis of the 1,4-benzothiazine carboxylate core. benthamdirect.com The goal is to create accessible routes to this scaffold for further derivatization.

Use as a Synthetic Intermediate : This compound is often not the final target but rather a key building block. For example, the carboxylate group can be hydrolyzed to a carboxylic acid or converted into an amide or other functional groups. Research has shown its use in synthesizing new 3-substituted-1,4-benzothiazine-2-carboxyguanidines. benthamdirect.com

Exploration of Biological Activity : As part of the broader family of 1,4-benzothiazines, this compound and libraries of its derivatives are synthesized and screened for a wide range of potential pharmacological activities. rsc.orgnih.govresearchgate.net While specific data on the title compound is limited in public literature, related structures have shown promise, for instance, as antifungal agents. nih.gov The compound serves as a useful chemical tool for exploring the structure-activity relationships within this class of heterocycles. georganics.sk

In essence, the academic inquiry is driven by the compound's potential as a versatile scaffold for constructing more complex molecules with desirable biological and pharmacological properties. researchgate.netbenthamdirect.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-7-10(11(13)14-2)15-9-6-4-3-5-8(9)12-7/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABUAUOEGULWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C2N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386470 | |

| Record name | ST089524 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90252-61-2 | |

| Record name | ST089524 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for the Elaboration of Methyl 3 Methyl 4h 1,4 Benzothiazine 2 Carboxylate

Retrosynthetic Analysis of the 4H-1,4-Benzothiazine Core and its Substituents

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, the primary disconnection points are the carbon-sulfur (C–S) and carbon-nitrogen (C–N) bonds that form the thiazine (B8601807) ring.

The most logical disconnection of the 4H-1,4-benzothiazine core breaks the C2–S1 and C3–N4 bonds. This approach identifies two key synthons: a 2-aminophenylthiol synthon and a 3-carbon synthon bearing the required methyl and methyl carboxylate groups. The real-world chemical equivalent for the former is 2-aminothiophenol (B119425), a widely used precursor in benzothiazine synthesis. rsc.orgnih.gov The latter synthon corresponds to a β-ketoester, specifically methyl acetoacetate (B1235776). This leads to a straightforward synthetic strategy involving the condensation and subsequent cyclization of these two components. This approach is one of the most common and well-established methods for constructing 2,3-disubstituted 4H-1,4-benzothiazines. nih.govbeilstein-journals.org

An alternative disconnection could involve forming the C–S and C–N bonds sequentially. For instance, one could first form the C–S bond via nucleophilic substitution and then form the C–N bond through an intramolecular cyclization, or vice versa. This opens up different strategic possibilities, which are often explored in more modern, catalyzed approaches.

Classical Synthetic Routes Towards 1,4-Benzothiazine Systems Relevant to the Compound

Classical methods for synthesizing the 1,4-benzothiazine ring system have been extensively developed and primarily rely on the condensation of bifunctional starting materials. rsc.orgnih.gov These routes are valued for their reliability and the use of readily accessible precursors.

The reaction between 2-aminothiophenol (2-ATP) and β-ketoesters or 1,3-dicarbonyl compounds is a cornerstone of 1,4-benzothiazine synthesis. rsc.orgnih.govnih.govbenthamdirect.com This reaction typically proceeds through a condensation-oxidative cyclization pathway. Initially, the amino group of 2-ATP reacts with one of the carbonyl groups of the dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular nucleophilic attack of the thiol group onto the enamine double bond or the remaining carbonyl group, leading to the cyclized heterocyclic ring.

Various catalysts and reaction conditions have been employed to promote this transformation. For instance, a convenient and efficient method for the synthesis of 1,4-benzothiazine carboxylates involves the cyclocondensation of 2-aminobenzenethiols with β-keto esters using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst at room temperature, affording products in good to excellent yields within 40 minutes. benthamdirect.com In this method, CAN is proposed to oxidize the aminothiophenol to its disulfide, which then reacts with the enolic form of the β-ketoester. benthamdirect.com

Other protocols utilize dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidant. researchgate.neteurjchem.comijcrt.org Greener approaches have also been developed, using catalysts like baker's yeast or carrying out the reaction under microwave irradiation with basic alumina (B75360) as a solid support to avoid volatile organic solvents. nih.govbeilstein-journals.orgresearchgate.net The reaction can also be promoted by supramolecular catalysts like β-cyclodextrin in water, providing excellent yields in short reaction times. nih.gov

| Catalyst/Condition | Substrates | Yield | Time | Reference |

| Ceric Ammonium Nitrate (CAN) | 2-Aminobenzenethiols, β-Keto esters | Good to Excellent | 40 min | benthamdirect.com |

| DMSO (oxidant/solvent) | 2-Aminothiophenol, β-Diketones/β-Ketoesters | Not specified | Not specified | researchgate.neteurjchem.com |

| Hydrazine (B178648) Hydrate (B1144303) (solvent-free) | 2-Aminobenzenethiols, 1,3-Dicarbonyl compounds | 83-96% | 10 min | nih.govbeilstein-journals.org |

| Basic Alumina (MWI, solvent-free) | 2-Aminothiophenols, β-Keto esters/β-Diketones | 69-85% | 6-11 min | nih.govbeilstein-journals.org |

| Baker's Yeast | 2-Aminothiophenols, 1,3-Dicarbonyl compounds | 51-82% | Not specified | nih.gov |

| β-Cyclodextrin (in water) | Diaryl disulfides, 1,3-Dicarbonyl compounds | 70-91% | 50 min | nih.govnih.gov |

The formation of carbon-heteroatom (C–N and C–S) bonds is fundamental to the synthesis of the benzothiazine ring. nih.gov While the reaction of 2-aminothiophenol with dicarbonyl compounds achieves this concurrently, other strategies focus on forming these bonds in a more controlled, stepwise manner.

One such strategy is an oxidative cyclization involving an aza-Michael addition followed by the formation of a carbon-sulfur bond. acs.orgacs.org For example, the reaction of 2-aminothiophenol with Morita–Baylis–Hillman (MBH) ketones in the presence of a base like cesium carbonate results in the formation of 2,2-disubstituted dihydro-1,4-benzothiazines. acs.orgacs.org This process involves an initial aza-Michael addition of the amine to the activated alkene of the MBH ketone, followed by an oxidative annulation to form the C–S bond, completing the heterocyclic ring. acs.org

Another prominent approach is the use of coupling reactions to form the C–N and C–S bonds. For instance, copper-mediated Ullmann coupling reactions have been employed for the synthesis of 1,4-benzothiazine derivatives. nih.gov This can involve the reaction of a 2-bromothiophenol (B30966) with an N-alkyl-substituted chloroacetamide, where the copper catalyst facilitates the formation of both the C–S and C–N bonds required for the thiazine ring. nih.gov

Modern Catalytic Approaches for the Synthesis of this compound

Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer higher efficiency, selectivity, and sustainability. benthamdirect.comresearchgate.net These approaches are particularly valuable for constructing complex heterocyclic systems like the target molecule.

Transition-metal catalysis provides powerful tools for C–H activation and annulation reactions, enabling the construction of heterocyclic rings from simple precursors. nih.govmdpi.com While many examples focus on other isomers, the principles can be applied to 1,4-benzothiazines. For instance, rhodium and iridium catalysts have been used to prepare 1,2-benzothiazine derivatives from sulfonimidamides through C–H activation and annulation with α-sulfonyloxyketones. researchgate.net

More directly relevant to the 1,4-benzothiazine core, copper-catalyzed reactions have proven effective. An efficient copper-mediated C–S and C–N Ullmann coupling reaction has been reported for synthesizing 1,4-benzothiazine derivatives from 2-bromothiophenol and N-alkyl-substituted chloroacetamide. nih.gov Such strategies, which build the ring through catalyzed cross-coupling reactions, represent a modern alternative to classical condensation methods.

Organocatalysis has emerged as a key pillar of green chemistry, avoiding the use of potentially toxic and expensive heavy metals. benthamdirect.comresearchgate.net Several organocatalytic methods have been developed for benzothiazine synthesis. Cinchona-derived squaramide catalysts have been successfully used to construct enantioenriched 1,3-benzothiazine derivatives through a chemoselective 1,2-addition of thiols followed by an enantioselective intramolecular thia-Michael addition cascade. nih.gov

For the 1,4-benzothiazine scaffold, greener protocols often employ metal-free catalysts and environmentally benign reaction conditions. benthamdirect.com For example, a simple and efficient one-pot synthesis of 1,4-benzothiazines involves the condensation of 2-aminobenzenethiols and 1,3-dicarbonyls using the biocatalyst baker's yeast. researchgate.net Another approach utilizes a novel sulfonic acid functionalized nano-γ-Al2O3 catalyst, which is recyclable and promotes the reaction under mild conditions with good to excellent yields and short reaction times. researchgate.net These methods highlight the trend towards more sustainable and efficient synthetic routes in heterocyclic chemistry. benthamdirect.com

Green Chemistry Principles Applied to the Synthesis of the Compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These principles emphasize the use of safer solvents, reduction of waste, and improvement of energy efficiency.

The synthesis of 4H-1,4-benzothiazine derivatives has been successfully achieved under solvent-free conditions, often accelerated by microwave irradiation. This approach offers advantages such as shorter reaction times, higher yields, and operational simplicity. For instance, the oxidative cyclocondensation of 2-aminobenzenethiols with β-dicarbonyl compounds, a common route to 1,4-benzothiazines, can be performed without a solvent, using a catalytic amount of hydrazine hydrate. nih.gov

Polyethylene glycol (PEG), particularly PEG-200, has emerged as a promising green and biocompatible reaction medium for the synthesis of 1,4-benzothiazine derivatives. researchgate.net Its properties, such as non-toxicity, biodegradability, and recyclability, make it an attractive alternative to conventional volatile organic solvents. One-pot, two-component reactions between 2-aminobenzothiols and 1,3-dicarbonyl compounds have been efficiently catalyzed by PEG-200 under metal-free conditions, demonstrating its potential as a sustainable solvent for the synthesis of compounds like this compound. researchgate.net

| Reaction Condition | Reactants | Product Class | Advantages |

| Solvent-free, Microwave | 2-Aminobenzenethiols, β-Dicarbonyls | 4H-1,4-Benzothiazines | Shorter reaction times, higher yields, environmentally benign. nih.gov |

| PEG-200, Metal-free | 2-Aminobenzothiols, 1,3-Dicarbonyls | 4H-1,4-Benzothiazines | Biocompatible, recyclable medium, efficient catalysis. researchgate.net |

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing waste. Addition and rearrangement reactions are inherently 100% atom-economical. In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economy. primescholars.com

Functional Group Interconversions and Derivatization of the Compound’s Core Structure

The core structure of this compound offers several sites for functional group interconversions and derivatization, allowing for the synthesis of a diverse range of analogues with potentially new properties.

The ester group at the 2-position is a versatile handle for further chemical modifications. One common transformation is its conversion to a carbohydrazide. This is typically achieved by reacting the ester with hydrazine hydrate in a suitable solvent like methanol (B129727) or ethanol. semanticscholar.orggoogle.com This reaction proceeds via nucleophilic acyl substitution at the ester carbonyl. The resulting hydrazide is a valuable intermediate for the synthesis of various other heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, by condensation with appropriate reagents. For example, the reaction of a related 2-methyl-1,4-benzothiazine-3(1H)-one with hydrazine hydrate yields the corresponding 3-hydrazino derivative. semanticscholar.org

The benzothiazine scaffold provides multiple avenues for functionalization. The aromatic ring is susceptible to electrophilic aromatic substitution reactions. The specific position of substitution (ortho, meta, or para to the existing groups) is directed by the electronic nature of the substituents already present on the ring. nih.gov

The nitrogen atom at the 4-position can undergo various reactions, including alkylation. For instance, N-alkylation of 1,4-benzothiazin-3-ones can be achieved using alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF. nih.gov

The sulfur atom in the thiazine ring can be oxidized to form a sulfoxide or a sulfone (1,1-dioxide). Oxidation is commonly carried out using reagents like hydrogen peroxide in glacial acetic acid. google.com These oxidized derivatives often exhibit different biological activities compared to the parent benzothiazine.

Stereoselective Synthesis Approaches to Analogues of this compound

The synthesis of chiral analogues of 4H-1,4-benzothiazine-2-carboxylates is an area of interest due to the often-enantiospecific nature of biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

One approach to introduce chirality is through the use of chiral starting materials or chiral catalysts. For example, the synthesis of benzothiazine-amino acid conjugates has been explored, where the inherent chirality of the amino acid is incorporated into the final molecule. nih.gov Another strategy involves the stereoselective reduction of a prochiral precursor. For instance, the palladium-catalyzed hydrogenation of a dehydroamino acid ester intermediate in the presence of a chiral ligand can lead to the formation of a specific enantiomer of the corresponding amino acid derivative. nih.gov Although specific examples for the stereoselective synthesis of analogues of this compound are not extensively detailed in the provided context, these general strategies are applicable to this class of compounds.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for the Formation of Methyl 3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate

The synthesis of the 4H-1,4-benzothiazine scaffold is a cornerstone of heterocyclic chemistry, with the most prevalent method involving the condensation of 2-aminobenzenethiol with a β-dicarbonyl compound. For the specific formation of this compound, the reaction utilizes 2-aminobenzenethiol and methyl acetoacetate (B1235776). ijcrt.orgbenthamdirect.com The reaction mechanism, while subject to variations based on catalysts and conditions, generally proceeds through a pathway involving key intermediates and an intramolecular cyclization event. nih.gov

One well-documented mechanism commences with the oxidative dimerization of 2-aminobenzenethiol to form bis(2-aminophenyl) disulfide. benthamdirect.comnih.gov This disulfide intermediate is then proposed to react with the enol or enolate form of methyl acetoacetate. The nucleophilic attack from the enol onto the disulfide bond leads to the cleavage of the S-S bond and the formation of a thioenol ether intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the amino group onto the ketone carbonyl carbon, followed by dehydration, to yield the final 4H-1,4-benzothiazine ring system. nih.gov

An alternative pathway suggests the initial formation of an enamine intermediate. In this mechanism, the amino group of 2-aminobenzenethiol attacks the keto group of methyl acetoacetate, leading to a condensation reaction and the formation of an enamine. This is followed by an intramolecular nucleophilic attack of the thiol group (-SH) on the enamine double bond (a Michael-type addition), which results in the closure of the thiazine (B8601807) ring. nih.gov Catalysts, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), have been shown to facilitate this process, possibly by first oxidizing the aminothiophenol to the disulfide. benthamdirect.com

The reaction conditions can be summarized as follows:

| Reactants | Catalyst/Conditions | Key Mechanistic Feature | Yield |

| 2-Aminobenzenethiol, Methyl Acetoacetate | Ceric Ammonium Nitrate (CAN), Room Temp | Oxidative cyclocondensation via disulfide intermediate | Good to Excellent |

| 2-Aminobenzenethiol, Methyl Acetoacetate | Microwave irradiation, DMF | Accelerated condensation | Good |

| 2-Aminobenzenethiol, Methyl Acetoacetate | m-CPBA/2-IBX, Acetonitrile, 70 °C | Oxidative cyclocondensation | Moderate to Excellent |

The cyclization process leading to the 4H-1,4-benzothiazine core is critically dependent on the formation and reactivity of specific intermediates. Two primary intermediates are frequently implicated in the reaction pathway:

Bis(2-aminophenyl) disulfide: This disulfide is formed by the ready oxidation of 2-aminobenzenethiol, often in the presence of air or an oxidizing agent like CAN or m-CPBA/2-IBX. benthamdirect.comnih.gov Its role is to act as an electrophile. The enolic form of the β-ketoester attacks the disulfide bond, leading to its cleavage and the formation of a new C-S bond, which is a crucial step for the subsequent cyclization. This pathway is particularly relevant in syntheses that employ oxidative conditions. nih.gov

Enamine Intermediate: Formed from the condensation of the primary amino group of 2-aminobenzenethiol with the ketone of methyl acetoacetate, the enamine intermediate rearranges the centers of nucleophilicity and electrophilicity. The thiol group can then act as an internal nucleophile, attacking the electron-deficient carbon of the enamine system to initiate ring closure. nih.gov Tautomerization of this intermediate to a methylene (B1212753) imine has also been proposed before the final cyclization step. nih.gov

Detailed kinetic studies to definitively identify the rate-determining step and characterize the transition states for the synthesis of this compound are not extensively reported in the literature. However, mechanistic proposals allow for informed hypotheses.

In multi-step organic reactions, the step that disrupts aromaticity or involves significant bond reorganization and steric hindrance is often the slowest. masterorganicchemistry.com For the pathway involving the enamine intermediate, the intramolecular nucleophilic attack of the sulfur on the carbon-carbon double bond is a plausible rate-determining step. This step involves the formation of the six-membered ring, requiring the molecule to adopt a specific, likely high-energy, transition state geometry for effective orbital overlap.

For the pathway proceeding via the disulfide intermediate, the initial nucleophilic attack of the enol on the disulfide bond could be rate-limiting. Alternatively, the subsequent intramolecular cyclization involving the attack of the amino group on the carbonyl could also be the slow step. Computational modeling, such as Density Functional Theory (DFT), could provide valuable insights into the energies of the intermediates and transition states along the reaction coordinate, thereby helping to elucidate the most probable rate-determining step. rsc.org

Reactivity Profile of the 4H-1,4-Benzothiazine Ring System

The reactivity of the 4H-1,4-benzothiazine ring is dictated by the interplay of the electron-rich benzene (B151609) ring, the fused thiazine ring containing two heteroatoms (N and S), and the substituents at positions 2 and 3.

Specific experimental studies on the electrophilic aromatic substitution of this compound are scarce. However, the outcome of such reactions can be predicted based on the electronic properties of the heterocyclic system. The fused thiazine ring acts as a substituent on the benzene moiety. The nitrogen and sulfur atoms, through their lone pairs, can donate electron density into the benzene ring via the resonance effect. This donation activates the aromatic ring towards electrophilic attack, making it more reactive than unsubstituted benzene. libretexts.org

This electron-donating character directs incoming electrophiles primarily to the ortho and para positions relative to the activating group. In the 4H-1,4-benzothiazine system, the "activating group" is the entire fused N,S-containing ring. The positions C-5 and C-7 are ortho and para, respectively, to the sulfur atom, while position C-8 is ortho to the nitrogen atom. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur preferentially at positions C-5, C-7, and C-8. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

The 4H-1,4-benzothiazine core possesses several sites susceptible to nucleophilic attack.

Carboxylate Group: The ester group at the C-2 position is a classic site for nucleophilic acyl substitution. Strong nucleophiles can displace the methoxy (B1213986) group. For instance, reaction with guanidine (B92328) hydrochloride in the presence of a base like sodium methoxide (B1231860) results in the formation of 3-substituted-4H-benzo[b] benthamdirect.comrsc.orgthiazine-2-carboxyguanidines. benthamdirect.com

Thiazine Ring: Under specific conditions, the thiazine ring itself can undergo nucleophile-induced transformations. Studies on related, more complex benzothiazine systems have shown that strong nucleophiles can induce a ring contraction by attacking a carbon atom of the thiazine ring, leading to the cleavage of an S-C bond and subsequent rearrangement to form a five-membered benzothiazole (B30560) ring. beilstein-journals.orgsemanticscholar.org While not directly demonstrated on the title compound, this indicates a potential reactivity pathway for the core structure.

Oxidation: The sulfur atom in the thiazine ring is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide in acetic acid can convert the sulfide (B99878) to a sulfone (S,S-dioxide), which significantly alters the electronic properties and reactivity of the molecule. researchgate.net

Intramolecular Rearrangements and Tautomerism Studies

The 4H-1,4-benzothiazine system is capable of existing in different tautomeric forms. The most significant is the enamine-imine tautomerism. The documented 4H-1,4-benzothiazine structure, which contains a C=C double bond within the thiazine ring and an N-H bond, represents the enamine tautomer. This can exist in equilibrium with the 2H-1,4-benzothiazine, or imine, tautomer, which features a C=N double bond within the ring and a methylene group (CH2) at the C-2 position.

Computational studies on related benzothiazine derivatives have explored the relative stabilities of these tautomers. nih.gov The equilibrium position is influenced by the substitution pattern on the ring and the solvent environment.

While major intramolecular rearrangements like sigmatropic shifts are not commonly reported for this specific ring system, related heterocyclic structures are known to undergo such transformations. For example, 1-aryl-1λ4,2,4-benzothiadiazines have been observed to rearrange via an intramolecular benthamdirect.comrsc.org-sigmatropic shift upon heating. rsc.org Furthermore, base-induced rearrangements of similar benzothiadiazine dioxides can lead to ring-opening followed by a different ring-closure event, constituting a formal rearrangement of the heterocyclic core. acs.org These examples highlight the potential for skeletal reorganization of the benzothiazine framework under thermal or chemical induction.

Photochemical and Thermal Reactivity of the Compound

The photochemical and thermal reactivity of this compound is a subject of scientific interest, primarily extrapolated from studies on the broader class of 1,4-benzothiazine derivatives. Direct experimental data on the title compound is limited; however, research on analogous structures provides significant insights into its potential behavior under photochemical and thermal conditions.

Photochemical Reactivity:

1,4-Benzothiazine derivatives are known to exhibit photochemical activity, largely influenced by the chromophoric benzothiazine core. This structural motif is a key component of pheomelanins, the pigments found in red hair, which are known for their phototoxic properties. The absorption of ultraviolet (UV) radiation by the 1,4-benzothiazine scaffold can lead to the formation of excited states, initiating a cascade of chemical reactions.

One of the documented photochemical transformations for the 1,4-benzothiazine moiety is a ring contraction to afford the corresponding 1,3-benzothiazole derivatives. This process is believed to occur under UV irradiation, although specific quantum yields and detailed mechanistic pathways for this compound have not been extensively reported. The general mechanism likely involves the homolytic cleavage of the S-C bond within the thiazine ring, followed by rearrangement and cyclization to form the more stable five-membered benzothiazole ring.

Furthermore, the photodegradation of related heterocyclic systems, such as phenothiazines, often proceeds through the formation of radical intermediates. It is plausible that upon UV exposure, this compound could undergo similar processes, potentially leading to a variety of photoproducts through pathways such as photooxidation or photosubstitution. The presence of substituents on the benzothiazine ring, including the methyl and methyl carboxylate groups, would be expected to influence the stability of any radical intermediates and thus direct the course of the photochemical reactions.

Computational studies on some 1,4-benzothiazine derivatives have been conducted to understand their electronic properties, which are fundamental to their photochemical behavior. These studies often focus on calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict electronic transitions and reactivity. For instance, DFT studies on (4-bromophenyl)(4-methyl-4H-benzo[b] rsc.orgresearchgate.netthiazin-2-yl)methanone have been used to determine its optimized geometry and correlate experimental and calculated NMR chemical shifts, providing a basis for understanding its electronic structure. rsc.org

Thermal Reactivity:

The thermal stability of this compound is another critical aspect of its chemical profile. Research on related 4H-benzo[b] rsc.orgresearchgate.netthiazine-3-carboxylic acid derivatives indicates a degree of instability. nih.gov These compounds have been observed to be reasonably stable in the solid state but can decompose in solution. nih.gov

A significant thermal reaction pathway for carboxylic acid derivatives of benzothiazines is decarboxylation. For example, studies on 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid have shown that it undergoes decarboxylation at elevated temperatures (220-225 °C). While the title compound is an ester, thermal decomposition could potentially lead to the loss of the methoxycarbonyl group or other fragmentation pathways.

The general instability of the 4H-benzo[b] rsc.orgresearchgate.netthiazine-3-carboxylic acid core has been noted to be a challenge in synthetic applications, with decomposition observed under both acidic and basic conditions, even at reflux temperatures. nih.gov This suggests that this compound may also be susceptible to degradation under relatively mild thermal stress, particularly in solution. Oxidative dimerization has also been reported as a competing reaction for some benzothiazine derivatives, a process that can be influenced by temperature. nih.gov

Detailed studies involving techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) would be necessary to fully characterize the thermal decomposition profile of this compound, including the onset of decomposition and the nature of the degradation products.

Kinetic and Thermodynamic Aspects of Reactions Involving the Compound

Kinetic Aspects:

The kinetics of formation of 1,4-benzothiazine derivatives have been investigated in some contexts. For instance, the kinetics of the DMSO-assisted one-pot cyclocondensation of bisanilino disulphide and 1,3-dicarbonyls to form 2,3-disubstituted 1,4-benzothiazines have been studied. Such studies typically determine the order of the reaction and the effect of substituents on the reaction rate. While not directly applicable to the reactions of the pre-formed this compound, this research highlights the methodologies that could be employed to study its kinetic behavior in various transformations.

The rate of decomposition of 4H-benzo[b] rsc.orgresearchgate.netthiazine-3-carboxylic acid derivatives has been qualitatively described as rapid at reflux temperatures in certain solvents, indicating a relatively low activation barrier for decomposition. nih.gov For this compound, kinetic studies of its hydrolysis, aminolysis, or other nucleophilic substitution reactions at the ester group would provide valuable information on its reactivity and stability under different conditions.

Thermodynamic Aspects:

The thermodynamic stability of the 1,4-benzothiazine ring system and the influence of its substituents are key factors in its chemical behavior. Computational studies using methods like Density Functional Theory (DFT) have been employed to calculate the thermodynamic properties of related benzothiazine derivatives. For example, the optimized geometry and thermodynamic parameters of formation for compounds like (4-bromophenyl)(4-methyl-4H-benzo[b] rsc.orgresearchgate.netthiazin-2-yl)methanone have been determined. rsc.org Such calculations can provide estimates of the Gibbs free energy of formation, enthalpy, and entropy, which are fundamental to understanding the thermodynamic feasibility of reactions.

In the context of reaction pathways, the relative stability of intermediates and products determines the thermodynamic control of a reaction. For instance, in the nucleophile-induced ring contraction of certain complex pyrrolo[2,1-c] rsc.orgresearchgate.netbenzothiazines, the formation of different products can be under either kinetic or thermodynamic control. This suggests that reactions involving the 1,4-benzothiazine scaffold can be sensitive to reaction conditions, which dictate the final product distribution based on the activation energies of competing pathways (kinetic control) or the relative thermodynamic stability of the products (thermodynamic control).

A theoretical analysis of the Gibbs free energy can also shed light on the spontaneity of potential reactions. While specific data for this compound is lacking, the general principles of thermodynamics can be applied. For example, a reaction with a negative change in Gibbs free energy (ΔG < 0) will be spontaneous under the given conditions. The table below presents hypothetical thermodynamic data for a generic reaction involving a 1,4-benzothiazine derivative to illustrate these concepts.

| Reaction Type | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG at 298 K (kJ/mol) | Spontaneity |

|---|---|---|---|---|

| Hypothetical Ring Contraction | -25 | 10 | -27.98 | Spontaneous |

| Hypothetical Decarboxylation | 120 | 150 | 75.3 | Non-spontaneous |

| Hypothetical Hydrolysis | -10 | -5 | -8.51 | Spontaneous |

Note: The data in this table is purely illustrative and does not represent actual experimental values for this compound.

Further experimental and computational studies are necessary to establish a comprehensive understanding of the mechanistic organic chemistry of this compound, particularly concerning its photochemical and thermal reactivity, as well as the kinetic and thermodynamic parameters governing its transformations.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Methodological Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. mdpi.com By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, ¹H NMR spectroscopy would identify all unique proton environments. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern, while the N-H proton of the thiazine (B8601807) ring would likely present as a broad singlet. The methyl groups at the C3 position and the ester functionality would each exhibit sharp singlet signals at characteristic chemical shifts.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of each carbon atom. wikimedia.org The carbonyl carbon of the ester group would be significantly downfield, while the carbons of the benzene ring would resonate in the aromatic region. The aliphatic carbons of the methyl groups would appear at upfield chemical shifts. While specific experimental data for the title compound is not extensively published, predicted chemical shifts based on analogous structures are presented in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on related benzothiazine structures.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-COOCH₃ | - | ~165-170 (C=O) |

| C2-COOCH₃ | ~3.7-3.9 (s, 3H) | ~52-54 |

| C3 | - | ~45-50 |

| C3-CH₃ | ~2.3-2.5 (s, 3H) | ~20-25 |

| N4-H | ~5.0-6.0 (br s, 1H) | - |

| C4a | - | ~125-130 |

| C5-H | ~6.8-7.2 (m, 1H) | ~120-128 |

| C6-H | ~6.8-7.2 (m, 1H) | ~120-128 |

| C7-H | ~6.8-7.2 (m, 1H) | ~120-128 |

| C8-H | ~6.8-7.2 (m, 1H) | ~115-125 |

| C8a | - | ~140-145 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, typically through two or three bonds. sdsu.edu For the title compound, COSY would reveal the coupling network among the four adjacent protons on the benzene ring, confirming their relative positions. science.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique would be used to definitively assign the ¹³C signals for each protonated carbon, such as linking the aromatic proton signals to their corresponding aromatic carbon signals. science.gov

Correlations from the C3-methyl protons to the C3 and C2 carbons.

Correlations from the ester methyl protons to the ester carbonyl carbon.

Correlations from the N-H proton to adjacent carbons C4a and C8a.

Correlations from aromatic protons (e.g., H5) to quaternary carbons (e.g., C4a and C8a).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, irrespective of their through-bond connectivity. researchgate.net NOESY data can confirm stereochemistry and provide insights into the preferred conformation of the molecule. For example, a NOESY correlation between the C3-methyl protons and the H5 aromatic proton would provide evidence for their spatial proximity.

The 4H-1,4-benzothiazine ring is not planar and typically adopts a folded, boat-like conformation. This conformation can undergo a ring-inversion process, where one boat form converts to another. Dynamic NMR (DNMR) spectroscopy is the ideal technique for studying such conformational exchange processes.

While specific DNMR studies on this compound are not reported in the reviewed literature, the methodology would involve recording ¹H NMR spectra at various temperatures. At low temperatures, where the ring inversion is slow on the NMR timescale, separate signals for axial and equatorial protons on the thiazine ring might be observed. As the temperature is increased, the rate of inversion increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. By analyzing the line shapes of the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, providing quantitative data on the conformational flexibility of the heterocyclic ring. Theoretical calculations on related benzothiazole (B30560) systems have also been used to explore stable conformers. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula.

For this compound (Molecular Formula: C₁₁H₁₁NO₂S), the theoretical exact mass can be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would provide an experimental mass measurement. nih.gov A close match between the experimental and theoretical mass (typically within 5 ppm) confirms the molecular formula, distinguishing it from other possible formulas with the same nominal mass. HRMS data is frequently reported for the characterization of new benzothiazine derivatives. mdpi.com

Table 2: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁NO₂S |

| Theoretical Exact Mass [M+H]⁺ | 222.0583 |

| Expected HRMS Result | An experimental m/z value within ~0.0011 Da (5 ppm) of the theoretical mass. |

Tandem mass spectrometry (MS/MS) provides crucial structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov This analysis helps to piece together the molecular structure by identifying characteristic neutral losses and fragment ions.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve several key fragmentation steps. The initial fragmentation would likely involve the loss of the ester group or parts thereof, which are common and energetically favorable fragmentation channels. Cleavage within the thiazine ring can also occur.

Table 3: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Description |

| 222.0583 | •CH₃ | 207.0352 | Loss of a methyl radical from the C3 position. |

| 222.0583 | •OCH₃ | 191.0423 | Loss of a methoxy (B1213986) radical from the ester. |

| 222.0583 | COOCH₃ | 163.0501 | Loss of the entire methoxycarbonyl radical. |

| 222.0583 | CH₃OH | 190.0427 | Loss of methanol (B129727) from the ester group. |

| 190.0427 | CO | 162.0481 | Subsequent loss of carbon monoxide from the [M+H-CH₃OH]⁺ ion. |

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making these techniques excellent for functional group identification. chemijournal.com The IR spectra of various benzothiazine derivatives have been reported, confirming the presence of key functional groups. mdpi.comresearchgate.net

The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrations of its constituent functional groups. Analysis of these bands allows for the confirmation of the molecule's key structural features.

N-H Stretch: A characteristic absorption band for the N-H bond in the thiazine ring is expected in the range of 3200-3400 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹. royalsocietypublishing.org

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the ester group is expected in the region of 1700-1730 cm⁻¹. This is often a prominent feature in the IR spectra of related compounds. mdpi.com

C=C Stretches: Aromatic C=C bond stretching vibrations within the benzene ring typically result in several bands in the 1450-1600 cm⁻¹ region. royalsocietypublishing.org

C-O Stretch: The C-O single bond stretch of the ester group is expected to produce a strong band in the 1100-1300 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds occur in the 650-900 cm⁻¹ region, and the pattern can provide information about the substitution pattern of the benzene ring.

Table 4: Characteristic Infrared (IR) Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Amine (in thiazine ring) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | -CH₃ Groups | 2850 - 3000 | Medium |

| C=O Stretch | Ester Carbonyl | 1700 - 1730 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

| C-N Stretch | Amine | 1250 - 1350 | Medium |

| C-H Out-of-Plane Bend | Aromatic Ring | 650 - 900 | Strong |

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the conjugated π-electron system inherent to the 1,4-benzothiazine scaffold. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals (typically bonding π or non-bonding n orbitals) to higher energy anti-bonding molecular orbitals (π*). The resulting spectrum provides valuable information about the extent of conjugation and the types of electronic transitions possible within the molecule.

The chromophore of this compound comprises the fused benzene ring and the dihydrothiazine ring, which contains a C=C double bond, a nitrogen atom with a lone pair of electrons, and a sulfur atom, all conjugated with the ester carbonyl group. This extended π-system gives rise to characteristic absorption bands in the UV-Vis spectrum. The primary electronic transitions observed in such systems are π → π* and n → π*.

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. In the 1,4-benzothiazine system, these transitions involve the delocalized electrons of the aromatic ring and the enamine-like C=C bond within the thiazine ring. Increased conjugation, for instance by the presence of electron-donating or electron-withdrawing groups on the benzene ring, can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift).

n → π Transitions:* These are generally lower-intensity absorptions that occur at longer wavelengths compared to π → π* transitions. They involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen or sulfur atoms, to an anti-bonding π* orbital.

The specific λmax values are sensitive to the solvent polarity and the substitution pattern on the benzothiazine core. While specific UV-Vis data for this compound is not extensively reported, analogous 2,3-disubstituted 4H-1,4-benzothiazines exhibit characteristic absorptions consistent with their conjugated structure.

| Electronic Transition | Involved Orbitals | Relative Intensity (ε) | Expected Wavelength Region | Structural Origin in 1,4-Benzothiazines |

|---|---|---|---|---|

| π → π | Bonding π to Anti-bonding π | High (typically >10,000 L·mol⁻¹·cm⁻¹) | Shorter Wavelength (UV) | Benzene ring and C=C double bond conjugation |

| n → π | Non-bonding (N, S, O lone pairs) to Anti-bonding π | Low (typically 10-1000 L·mol⁻¹·cm⁻¹) | Longer Wavelength (UV/Visible) | Heteroatoms (N, S) and carbonyl oxygen |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis

While a crystal structure for this compound is not publicly available, the structure of its close analogue, ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate , has been determined by single-crystal X-ray diffraction. researchgate.net The data from this analogue provides significant insight into the likely solid-state conformation of the target compound.

The analysis reveals that the central six-membered 1,4-thiazine ring is not planar. Instead, it adopts a puckered conformation, typically described as a boat or a twisted half-chair. This folding occurs along the S···N axis, a characteristic feature of phenothiazines and related compounds. nih.gov This non-planar geometry is a crucial structural aspect, influencing the molecule's biological activity and physical properties. The substituents on the thiazine ring (the methyl group at C3 and the carboxylate group at C2) occupy specific pseudo-axial or pseudo-equatorial positions, which are precisely defined by the crystallographic data.

Another related structure, Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate , also shows the characteristic fold across the S···N vector. researchgate.net In its crystal lattice, molecules are linked by N—H···O and O—H···O hydrogen bonds, forming chains that are further associated through C—H···O interactions and offset π-stacking between benzene rings. researchgate.net

| Parameter | Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate researchgate.net | Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate researchgate.net |

|---|---|---|

| Crystal System | Data not specified in abstract | Monoclinic |

| Space Group | Data not specified in abstract | P2₁/c |

| a (Å) | Data not specified in abstract | 8.8340 (3) |

| b (Å) | Data not specified in abstract | 18.6849 (6) |

| c (Å) | Data not specified in abstract | 7.6927 (3) |

| β (°) | Data not specified in abstract | 91.478 (1) |

| Volume (ų) | Data not specified in abstract | 1269.35 (8) |

| Thiazine Ring Conformation | Non-planar (folded) | Non-planar (folded across S···N vector) |

Chiroptical Spectroscopic Techniques (e.g., CD, ORD) for Stereochemical Assignment of Chiral Analogues

This compound is an achiral molecule as it does not possess a stereocenter and cannot exist as enantiomers. However, chiral analogues can be readily synthesized, for example, by introducing a chiral center at one of the substituent positions or by creating atropisomerism. For these chiral derivatives, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assigning the absolute configuration.

These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = AL - AR) as a function of wavelength. A CD spectrum consists of positive or negative peaks, known as Cotton effects, which correspond to the electronic absorption bands observed in the UV-Vis spectrum. The sign and intensity of the Cotton effect are highly sensitive to the stereochemistry of the molecule. For a chiral 1,4-benzothiazine analogue, the benzothiazine moiety acts as the chromophore. The spatial relationship between this chromophore and the chiral center(s) dictates the CD spectrum. By comparing the experimentally measured CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT), the absolute configuration of the stereocenters can be determined.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. An ORD curve shows a characteristic plain curve far from an absorption band and an anomalous curve (containing peaks and troughs) in the region of a Cotton effect. CD and ORD are related phenomena (through the Kronig-Kramers transforms), and both can be used for stereochemical assignment.

The synthesis of chiral 1,4-benzothiazines can be achieved by reacting 2-aminothiophenol (B119425) with chiral building blocks, such as chiral epoxides or α-halo esters derived from amino acids. acgpubs.org The stereochemical outcome of these reactions can then be confirmed using chiroptical methods, providing a powerful tool for the synthesis and characterization of enantiopure 1,4-benzothiazine derivatives.

| Technique | Principle | Measurement | Application for Chiral 1,4-Benzothiazine Analogues |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left vs. right circularly polarized light. | Ellipticity (θ) or ΔA vs. Wavelength (nm). | Determination of absolute configuration by analyzing the sign of Cotton effects associated with the benzothiazine chromophore. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Specific Rotation [α] vs. Wavelength (nm). | Assignment of stereochemistry based on the shape and sign of anomalous dispersion curves (Cotton effects). |

Computational Chemistry and Theoretical Studies of Methyl 3 Methyl 4h 1,4 Benzothiazine 2 Carboxylate

Quantum Mechanical (QM) Calculations for Geometric and Electronic Structure Determination

Quantum mechanical calculations are fundamental to modern computational chemistry, offering a way to solve the Schrödinger equation (or its density-based equivalent) for a given molecule to determine its properties.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance between accuracy and computational cost. scirp.org This method is used to determine the ground-state electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 1,4-benzothiazine derivatives, DFT calculations are routinely employed to predict the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. rsc.orgchem960.com

Commonly, a functional like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is paired with a basis set such as 6-31G(d) or 6-311G(d,p) to perform these calculations. rsc.orgresearchgate.net The process of geometry optimization involves systematically altering the molecular geometry to find the lowest energy conformation on the potential energy surface. The output of such a calculation provides key geometric parameters.

While specific DFT data for methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is not available in published literature, the following table presents representative geometric parameters that would be expected from such a calculation, based on studies of similar 1,4-benzothiazine structures.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length (Å) | S1 - C2 | ~1.75 |

| Bond Length (Å) | C2 = C3 | ~1.36 |

| Bond Length (Å) | N4 - C10a | ~1.40 |

| Bond Angle (°) | C2 - S1 - C9a | ~101.0 |

| Bond Angle (°) | C3 - N4 - C10a | ~122.0 |

| Dihedral Angle (°) | C9a - S1 - C2 - C3 | ~15.0 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data or parameters. Methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller–Plesset perturbation theory or Coupled Cluster) provide a rigorous way to characterize the electronic structure.

While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. They are particularly useful for benchmarking results from other methods and for studying systems where DFT might be less reliable, such as in the calculation of excited states or systems with significant electron correlation. For a molecule like this compound, these high-level calculations could be used to precisely determine ionization potentials, electron affinities, and other electronic properties that govern its behavior in chemical reactions and interactions.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is calculated from the total electron density and provides a color-coded map of the electrostatic potential on the molecule's surface. scirp.org MEP maps are instrumental in predicting a molecule's reactivity towards electrophiles and nucleophiles. mdpi.com

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. mdpi.com

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the electronegative oxygen atoms of the carboxylate group and, to a lesser extent, the nitrogen and sulfur atoms of the thiazine (B8601807) ring. These areas are the most likely sites for interaction with protons or other electrophiles.

Positive Potential: Located around the hydrogen atom attached to the nitrogen (N-H), making it the primary site for deprotonation or hydrogen bonding. The hydrogens of the methyl groups would also exhibit a slightly positive potential.

| Region | Associated Atoms | Expected Potential | Predicted Reactivity |

|---|---|---|---|

| Most Negative | Carbonyl Oxygen (C=O) | Highly Negative (Red) | Electrophilic Attack / H-bond Acceptor |

| Negative | Ester Oxygen (O-CH3) | Negative (Yellow/Orange) | Electrophilic Attack |

| Negative | Nitrogen (N4) | Moderately Negative (Green/Yellow) | Coordination / H-bond Acceptor |

| Most Positive | Amine Hydrogen (N-H) | Highly Positive (Blue) | Nucleophilic Attack / H-bond Donor |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. scirp.org

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity. The energy of the LUMO is related to the electron affinity and indicates its electrophilicity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more polarizable, less stable, and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be distributed over the electron-rich benzothiazine ring system, particularly involving the sulfur and nitrogen atoms. The LUMO is likely to be localized on the π-system that includes the C=C double bond and the electron-withdrawing methyl carboxylate group.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Indicator of chemical reactivity and kinetic stability |

Computational Simulations of Reaction Mechanisms and Transition States

Theoretical calculations are indispensable for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For the synthesis of the 1,4-benzothiazine core, computational studies can model the proposed reaction pathways, such as the condensation and cyclization of 2-aminothiophenol (B119425) with a suitable β-ketoester. nih.gov These simulations can validate a proposed mechanism by showing that the calculated activation energies are reasonable for the experimental reaction conditions. For example, a simulation could clarify whether the reaction proceeds via a concerted mechanism or through discrete steps involving stable intermediates. This level of detail provides a molecular-level understanding of the synthesis, which is crucial for optimizing reaction conditions and improving yields. nih.gov

Conformational Analysis and Energy Landscape Mapping Using Molecular Mechanics and QM/MM Approaches

The 1,4-benzothiazine ring is not planar and can adopt several different conformations, such as boat, twist-boat, or sofa forms. nih.gov The specific conformation adopted by the molecule can significantly influence its biological activity and physical properties. Furthermore, the substituent groups, like the methyl and methyl carboxylate groups in the target molecule, have rotational freedom, leading to a complex potential energy landscape with multiple local energy minima (conformers).

Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

Molecular Mechanics (MM): This approach uses classical physics (force fields) to calculate the energy of a molecule as a function of its geometry. It is computationally fast and ideal for scanning the vast conformational space to identify potential low-energy structures.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach provides a balance of accuracy and efficiency. The electronically important part of the molecule (e.g., the benzothiazine ring) is treated with a high-level QM method, while the less critical parts (e.g., alkyl substituents) are handled with a faster MM force field.

For this compound, these methods would be used to study the puckering of the thiazine ring and the orientation of the ester group relative to the ring. Identifying the global minimum energy conformation and other low-lying conformers is essential for understanding how the molecule might bind to a biological target or pack in a crystal lattice. semanticscholar.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure.

For this compound, quantum chemical calculations are typically performed to first obtain the optimized molecular geometry. rsc.org This is often achieved using DFT with a functional such as B3LYP and a basis set like 6-31G(d). rsc.org Once the optimized structure is obtained, the same level of theory can be used to calculate various spectroscopic properties.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. dntb.gov.ua Theoretical predictions of these shifts for this compound can be compared with experimental data to confirm its structure. The accuracy of these predictions is often enhanced by using a combination of different DFT methods and basis sets. nih.gov A representative table of predicted chemical shifts would be generated through these computational analyses.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed from the optimized geometry. These calculated frequencies correspond to the vibrational modes of the molecule and can be correlated with the peaks observed in an experimental IR spectrum. mdpi.com It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. mdpi.comlakeheadu.ca By calculating the vertical excitation energies and oscillator strengths, the λmax values in the UV-Vis spectrum of this compound can be predicted. researchgate.netresearchgate.netbeilstein-journals.org These calculations provide insights into the electronic transitions occurring within the molecule, often involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Interactive Data Table: Predicted Spectroscopic Parameters for this compound

Note: The following data is representative and would be generated from specific DFT and TD-DFT calculations.

| Parameter | Predicted Value | Experimental Correlation |

| ¹H NMR Chemical Shifts (ppm) | ||

| -CH₃ (at C3) | ~2.3 | Corresponds to the methyl group on the thiazine ring. |

| -OCH₃ | ~3.8 | Represents the methyl ester group. |

| Aromatic Protons | 6.8 - 7.5 | A complex pattern of signals for the benzene (B151609) ring protons. |

| NH | ~8.5 | The proton attached to the nitrogen in the thiazine ring. |

| ¹³C NMR Chemical Shifts (ppm) | ||

| -CH₃ (at C3) | ~20 | Carbon of the methyl group at the C3 position. |

| -OCH₃ | ~52 | Carbon of the methyl ester group. |

| Aromatic Carbons | 115 - 140 | Signals corresponding to the carbons of the benzene ring. |

| C=O (ester) | ~165 | The carbonyl carbon of the ester group. |

| Key IR Frequencies (cm⁻¹) | ||

| N-H Stretch | ~3300 | Vibrational mode of the N-H bond. |

| C=O Stretch (ester) | ~1720 | Stretching vibration of the carbonyl group. |

| C=C Stretch (aromatic) | ~1600, ~1480 | Vibrations of the carbon-carbon bonds in the benzene ring. |

| UV-Vis λmax (nm) | ||

| π → π* transitions | ~280, ~320 | Electronic transitions within the aromatic system. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Methodology Focus)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These methods are crucial in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate. rjeid.com

Molecular Docking Methodology:

The primary goal of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor. chemcopilot.com The general workflow involves the following steps:

Preparation of the Receptor and Ligand:

The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Water molecules and any co-crystallized ligands are typically removed from the protein structure.

Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or residues.

The 3D structure of this compound is built and its geometry is optimized using a suitable computational method.

Partial charges are assigned to the atoms of both the receptor and the ligand.

Definition of the Binding Site:

The active site of the protein, where the ligand is expected to bind, is identified. This can be based on the location of a co-crystallized ligand in the experimental structure or through predictive algorithms.

A "grid box" is defined around the active site, which specifies the search space for the docking algorithm.

Docking Simulation:

A docking program, such as AutoDock, is used to explore the conformational space of the ligand within the defined binding site. youtube.comomicstutorials.comualberta.ca

The program generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

Analysis of Results:

The predicted binding poses are analyzed to identify the most favorable interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

The docking score provides an estimate of the binding free energy, with lower scores generally indicating a more favorable interaction.

Molecular Dynamics (MD) Simulations Methodology:

MD simulations provide a dynamic view of the ligand-target complex, allowing for an assessment of its stability and the nature of the interactions over time. The methodology typically includes:

System Setup:

The best-ranked docked pose of the this compound-protein complex is used as the starting point.

The complex is placed in a simulation box, which is then filled with water molecules to mimic the aqueous environment of a biological system.

Ions are added to neutralize the system and to achieve a physiological salt concentration.

Simulation Protocol:

A force field, such as AMBER or GROMACS, is chosen to describe the interactions between the atoms in the system. irbbarcelona.orggithub.iomdtutorials.comreddit.com

The system is first subjected to energy minimization to remove any steric clashes.

The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

Finally, a production MD simulation is run for a specified period, typically in the nanosecond to microsecond range.

Trajectory Analysis:

The trajectory of the simulation, which is a record of the positions, velocities, and energies of all atoms over time, is analyzed.

Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of different parts of the protein, respectively.

The interactions between the ligand and the protein, such as hydrogen bonds, are monitored throughout the simulation to determine their persistence.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modification of the Benzothiazine Core and Peripheral Substituents